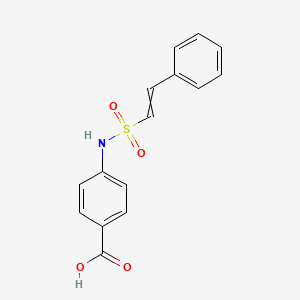

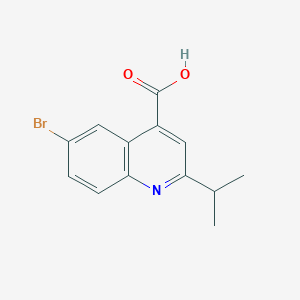

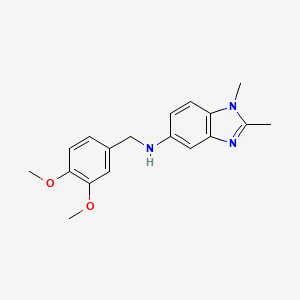

![molecular formula C19H19NO3 B1332532 4-[(4-メトキシベンジリデン)アミノ]シンナミン酸エチル CAS No. 6421-30-3](/img/structure/B1332532.png)

4-[(4-メトキシベンジリデン)アミノ]シンナミン酸エチル

説明

The compound "2-Propenoic acid, 3-[4-[[(4-methoxyphenyl)methylene]amino]phenyl]-, ethyl ester" is a chemical entity that has been the subject of various studies due to its potential applications in the field of organic chemistry and pharmacology. It is structurally related to other compounds that have been investigated for their utility in synthesizing enantiomerically pure derivatives and for their biological activities, such as chemopreventive properties against cancer .

Synthesis Analysis

The synthesis of related compounds has been achieved through different methods. For instance, ethyl 2,4-dioxo-4-phenylbutyrate, a versatile intermediate, has been used to prepare enantiomerically pure α-hydroxy and α-amino acid esters on a large scale, utilizing a Pt-cinchona catalyzed enantioselective hydrogenation and subsequent crystallization . Similarly, stereoisomeric o-methoxy-substituted 2,3-diphenyl propenoic acids and their methyl esters have been synthesized, with the E isomers being prepared by a modified Perkin condensation and the Z isomers obtained through reactions involving coumarin derivatives, KOH, and CH3I in DMSO .

Molecular Structure Analysis

The molecular structure of a closely related compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, has been characterized using X-ray crystallography, spectroscopic methods, and quantum chemical calculations. The crystal structure is stabilized by intramolecular and intermolecular interactions, including N-H⋯O and O-H⋯O hydrogen bonds, as well as carbonyl⋯carbonyl and C-H⋯C contacts. The methoxy group plays a significant role in the stabilization of the molecule through intermolecular C-H⋯O interactions .

Chemical Reactions Analysis

The compound's reactivity and the types of chemical reactions it can undergo have not been explicitly detailed in the provided papers. However, the synthesis methods mentioned for related compounds suggest that Michael addition reactions, alcoholysis, and condensation reactions are relevant for the synthesis of similar ester derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound have not been directly reported. However, the related compound's properties have been inferred through experimental and theoretical vibrational spectroscopy, as well as UV-Vis spectra. Theoretical calculations, including time-dependent DFT, indicate that ligand-to-ligand charge transfer contributes to the compound's absorbance properties. The overall lattice energies suggest that methoxy substitution enhances the stability of the compound compared to its parent molecule .

科学的研究の応用

私は「4-[(4-メトキシベンジリデン)アミノ]シンナミン酸エチル」の科学研究における用途を調査しましたが、入手可能な情報は非常に限られています。 この化合物は、液晶材料に関連して言及されています また、プロテオミクス研究の生化学物質としても言及されています 。残念ながら、さまざまな科学分野における詳細な用途は、検索結果では提供されていません。

特性

IUPAC Name |

ethyl (E)-3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-3-23-19(21)13-8-15-4-9-17(10-5-15)20-14-16-6-11-18(22-2)12-7-16/h4-14H,3H2,1-2H3/b13-8+,20-14? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNNRRPDXZWUAE-KGCZTCBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064349 | |

| Record name | 2-Propenoic acid, 3-[4-[[(4-methoxyphenyl)methylene]amino]phenyl]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6421-30-3 | |

| Record name | 2-Propenoic acid, 3-(4-(((4-methoxyphenyl)methylene)amino)phenyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006421303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-[4-[[(4-methoxyphenyl)methylene]amino]phenyl]-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-[4-[[(4-methoxyphenyl)methylene]amino]phenyl]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl p-[(p-methoxybenzylidene)amino]cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What makes EMBAC and similar compounds interesting for liquid crystal applications?

A1: Both EMBAC and the related compound 5-(frans-4-ethylcyclohexyl)-2-(4-cyanophenyl)-pyrimidine (ECCPP) belong to a class of materials known as liquid crystals. These materials exhibit a unique state of matter where they possess properties of both liquids and solids. [, ] They flow like liquids but have molecules arranged with some degree of order, similar to crystals. This unique characteristic makes them valuable for applications in displays, sensors, and other technologies.

Q2: How does computational chemistry help us understand the behavior of these liquid crystals?

A2: Researchers use computational methods like quantum mechanics and molecular mechanics to simulate the interactions between molecules. [, ] These simulations provide valuable insights into the molecular ordering and stability of different configurations. For instance, in the case of EMBAC, researchers used the CNDO/2 method to determine the atomic charges and dipole moments, and then employed the modified Rayleigh-Schrödinger perturbation theory to calculate the interaction energies between molecules. [] These calculations helped determine the most favorable arrangements of molecules, providing insights into the factors influencing the liquid crystal behavior of EMBAC. Similar studies on ECCPP, DPAB [4,4'-di-n-propoxy-azoxybenzene], and other nematogens help establish structure-property relationships and guide the development of new liquid crystal materials. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

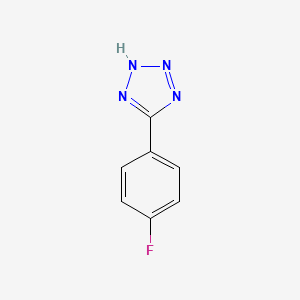

![4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1332464.png)

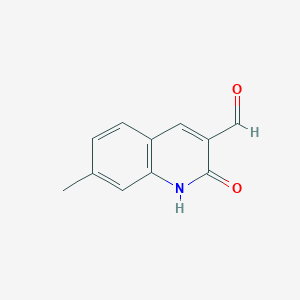

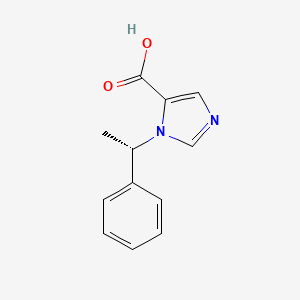

![2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1332465.png)

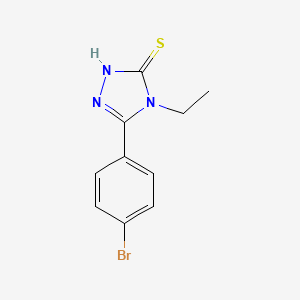

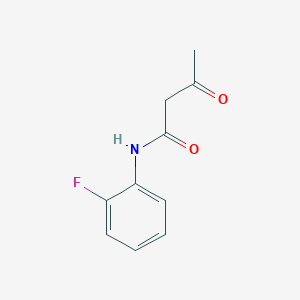

![4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332468.png)

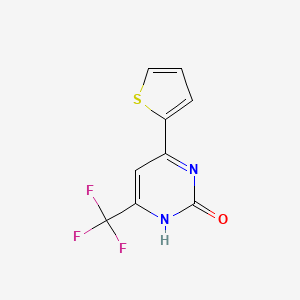

![5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1332470.png)

![1-[(2-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1332484.png)